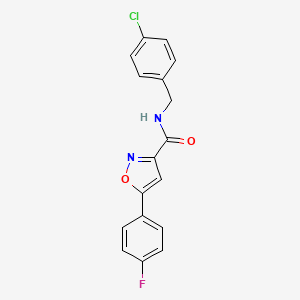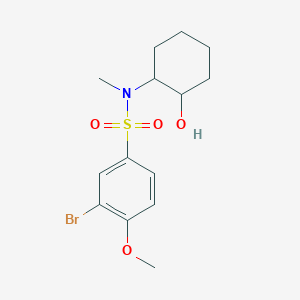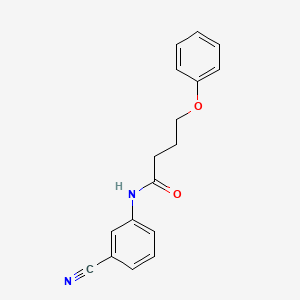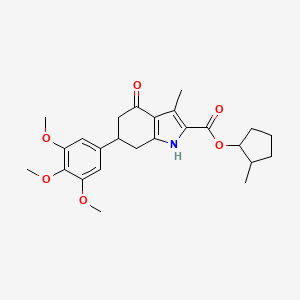
N-(4-chlorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis and characterization of pyrazole and pyrazoline derivatives show intricate steps involving specific reagents and conditions to achieve the desired molecular structures. These processes are critical for understanding the formation and potential modifications of the N-(4-chlorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide compound. Techniques like nucleophilic substitution and cycloaddition reactions are commonly employed in synthesizing such compounds, demonstrating the chemical flexibility and reactivity of the isoxazole and related rings (McLaughlin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, provides detailed information about the arrangement of atoms within a compound. For example, crystal structure analysis of similar fluorophenyl derivatives reveals hydrogen bonding and weak intermolecular interactions, which are essential for understanding the compound's stability and reactivity. Such analyses are pivotal in comprehending the spatial arrangement and electronic structure of N-(4-chlorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide, which in turn influences its chemical properties and potential interactions with biological targets (Jasinski et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-(4-chlorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide can be inferred from studies on similar compounds. These compounds undergo various chemical reactions, including oxidation, derivatization, and cycloaddition, demonstrating a range of chemical functionalities and reactivity patterns. Understanding these reactions is crucial for exploring the compound's potential applications and modifications (Yu et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's behavior in different environments. These properties are determined through experimental measurements and are essential for handling and application purposes. For example, the crystallization and melting point analysis of closely related compounds give valuable information on the purity, stability, and optimal storage conditions (Jasinski et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activity, are fundamental aspects of research chemicals. Studies on similar compounds highlight the importance of understanding these chemical properties for developing applications in medicinal chemistry and material science. For instance, the evaluation of cytotoxic and antioxidant activities of fluorophenyl derivatives underscores the potential therapeutic applications of these compounds (Ahsan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed significant activity against various bacterial strains and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Shingare et al., 2018).
Anticancer Applications
Isoxazole derivatives, including N-phenyl-5-carboxamidyl isoxazoles, have been studied for their anticancer activity, particularly against colon cancer. These studies have revealed that certain isoxazole compounds can inhibit cancer cell growth and might act through the inhibition of specific signaling pathways, suggesting potential for chemotherapeutic applications (Shaw et al., 2012).
Inhibition of Carbonic Anhydrase
Isoxazole-containing sulfonamides have shown potent inhibitory activity against carbonic anhydrase II and VII, enzymes involved in various physiological and pathological processes. This suggests the potential use of isoxazole compounds in developing treatments for conditions related to carbonic anhydrase activity (Altuğ et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)10-20-17(22)15-9-16(23-21-15)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIQPAFMHRBCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)


![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)

![5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)
![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)
![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4580479.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)
![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)